molecular formula C8H14N2O B2430098 4-(1-Methylimidazol-2-yl)butan-1-ol CAS No. 1519819-63-6

4-(1-Methylimidazol-2-yl)butan-1-ol

Cat. No.: B2430098
CAS No.: 1519819-63-6
M. Wt: 154.213
InChI Key: QXZDUYPVTPRMMY-UHFFFAOYSA-N
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Description

4-(1-Methylimidazol-2-yl)butan-1-ol is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.213. The purity is usually 95%.
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Scientific Research Applications

Modification and Synthesis

  • Alkylation of 2-(trifluoromethyl)-1H-benzimidazole with hydroxyalkyl substituents leads to the formation of compounds like 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butan-1-ol, which exhibits moderate tuberculostatic activity. This demonstrates its potential in the synthesis of bioactive molecules (Shchegol'kov et al., 2013).

Applications in Chemical Reactions

  • The compound 1,4-Bis(3-methylimidazolium-1-yl)butane ditribromide [bMImB]·(Br3)2, which is structurally similar to 4-(1-Methylimidazol-2-yl)butan-1-ol, is used as an efficient reagent for the selective oxidation of sulfides to sulfoxides (Manesh et al., 2015).

Molecular Structure and Electrophilic Substitution Studies

  • Electrophilic substitution in indoles, involving compounds like 4-(1-Methylindol-3-yl)butan-1-ol, leads to the formation of products such as 9-methyltetrahydrocarbazole. This illustrates the role of such compounds in complex molecular transformations (Jackson & Naidoo, 1973).

Biological Activity

  • Hydroxyethylaminomethylbenzimidazole analogs, including structures related to this compound, have been synthesized and evaluated for their interleukin-5 inhibitory activity, highlighting their potential in medicinal chemistry (Boggu et al., 2019).

Spectroscopic and X-ray Diffraction Studies

  • Benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds like 2-methyl-4-(2-((phenylimino)methyl)-1H-benzo-[d]imidazol-1-yl)-butan-2-ol, have been synthesized and analyzed using spectroscopic and X-ray diffraction methods. This underscores the importance of such compounds in the study of molecular structures and properties (Almansour et al., 2016).

Ionic Liquids and Chiral Recognition

  • Research on chiral ionic liquids, such as 1-ethyl-3-methylimidazolium (S)-alaninate, involves studying the chiral recognition of related butan-2-ol compounds, indicating their significance in understanding molecular interactions in chiral environments (Blasius et al., 2021).

Antifungal Activity

  • Tetrazole derivatives, including 4-(5-aryl-2H-tetrazol-2-yl)butan-2-ol, have been screened for their activity against Candida albicans, showing potential in the development of new antifungal agents (Bondaryk et al., 2015).

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-6-5-9-8(10)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZDUYPVTPRMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519819-63-6
Record name 4-(1-methyl-1H-imidazol-2-yl)butan-1-ol
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